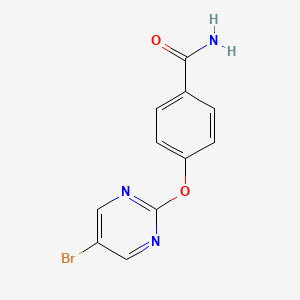
2-Pyrrolidin-1-ylquinoline-4-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Pyrrolidin-1-ylquinoline-4-carbonitrile, also known as PPQ, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicine and agriculture. PPQ is a heterocyclic compound that belongs to the class of quinolines and is composed of a pyrrolidine ring and a quinoline ring. PPQ has been shown to possess a wide range of biological activities, including antitumor, antimalarial, and antibacterial properties.
Wirkmechanismus
The mechanism of action of 2-Pyrrolidin-1-ylquinoline-4-carbonitrile is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins involved in cell growth and division. 2-Pyrrolidin-1-ylquinoline-4-carbonitrile has been shown to inhibit the activity of topoisomerases, enzymes involved in DNA replication and repair, and to disrupt the function of the mitochondria, leading to the induction of apoptosis, or programmed cell death.
Biochemical and Physiological Effects:
2-Pyrrolidin-1-ylquinoline-4-carbonitrile has been shown to possess a wide range of biochemical and physiological effects, including the inhibition of cell growth and division, the induction of apoptosis, and the disruption of mitochondrial function. 2-Pyrrolidin-1-ylquinoline-4-carbonitrile has also been shown to possess anti-inflammatory properties, reducing the production of pro-inflammatory cytokines and chemokines.
Vorteile Und Einschränkungen Für Laborexperimente
2-Pyrrolidin-1-ylquinoline-4-carbonitrile has several advantages for use in lab experiments, including its synthetic accessibility and its ability to inhibit the growth of various cell lines and microbial strains. However, 2-Pyrrolidin-1-ylquinoline-4-carbonitrile also has several limitations, including its potential toxicity and its limited solubility in aqueous solutions.
Zukünftige Richtungen
There are several future directions for research on 2-Pyrrolidin-1-ylquinoline-4-carbonitrile, including the development of new synthetic methods for its production, the elucidation of its mechanism of action, and the investigation of its potential applications in medicine and agriculture. In addition, further studies are needed to assess the safety and toxicity of 2-Pyrrolidin-1-ylquinoline-4-carbonitrile and to determine its potential for use in clinical settings.
Synthesemethoden
2-Pyrrolidin-1-ylquinoline-4-carbonitrile can be synthesized using various methods, including the Pictet-Spengler reaction and the Buchwald-Hartwig coupling reaction. The Pictet-Spengler reaction involves the condensation of an aldehyde or ketone with an amine in the presence of an acid catalyst to form a tetrahydroquinoline intermediate, which is then oxidized to form 2-Pyrrolidin-1-ylquinoline-4-carbonitrile. The Buchwald-Hartwig coupling reaction involves the coupling of an aryl halide with an amine in the presence of a palladium catalyst to form 2-Pyrrolidin-1-ylquinoline-4-carbonitrile.
Wissenschaftliche Forschungsanwendungen
2-Pyrrolidin-1-ylquinoline-4-carbonitrile has been extensively studied for its potential applications in medicine and agriculture. In medicine, 2-Pyrrolidin-1-ylquinoline-4-carbonitrile has been shown to possess antitumor properties, inhibiting the growth of various cancer cell lines. 2-Pyrrolidin-1-ylquinoline-4-carbonitrile has also been shown to possess antimalarial properties, inhibiting the growth of Plasmodium falciparum, the parasite responsible for causing malaria. In addition, 2-Pyrrolidin-1-ylquinoline-4-carbonitrile has been shown to possess antibacterial properties, inhibiting the growth of various bacterial strains.
Eigenschaften
IUPAC Name |
2-pyrrolidin-1-ylquinoline-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3/c15-10-11-9-14(17-7-3-4-8-17)16-13-6-2-1-5-12(11)13/h1-2,5-6,9H,3-4,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHCUYKVKEKJYSI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC3=CC=CC=C3C(=C2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Pyrrolidin-1-ylquinoline-4-carbonitrile | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(3-Fluoro-4-methoxyphenyl)carbamoyl]cyclohexane-1-carboxylic acid](/img/structure/B7577409.png)

![2-[1-(4,4-Dimethylpiperidine-1-carbonyl)piperidin-4-yl]oxyacetic acid](/img/structure/B7577437.png)


![N-[2-(4-methoxyphenyl)ethyl]-2-piperidin-4-yloxyacetamide](/img/structure/B7577454.png)
![4-[[4-(Ethylaminomethyl)piperidin-1-yl]methyl]benzonitrile](/img/structure/B7577460.png)
![4-[(4-Bromopyrazol-1-yl)methyl]pyridine-2-carbonitrile](/img/structure/B7577463.png)





![N-[(1,4-dimethylpiperazin-2-yl)methyl]-2-hydroxy-5-methoxybenzamide](/img/structure/B7577502.png)